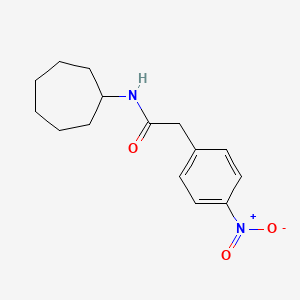

N-cycloheptyl-2-(4-nitrophenyl)acetamide

Description

Properties

Molecular Formula |

C15H20N2O3 |

|---|---|

Molecular Weight |

276.33 g/mol |

IUPAC Name |

N-cycloheptyl-2-(4-nitrophenyl)acetamide |

InChI |

InChI=1S/C15H20N2O3/c18-15(16-13-5-3-1-2-4-6-13)11-12-7-9-14(10-8-12)17(19)20/h7-10,13H,1-6,11H2,(H,16,18) |

InChI Key |

KNKFPYZDAJOHRH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |

solubility |

15 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of Cycloheptylamine with 2-(4-Nitrophenyl)Acetyl Chloride

Methodology :

- Synthesis of 2-(4-nitrophenyl)acetic acid :

Acid chloride formation :

Amide coupling :

Mechanistic insight :

- Nucleophilic acyl substitution: Cycloheptylamine attacks the electrophilic carbonyl carbon of the acid chloride (Figure 1).

Nitro Group Introduction via Electrophilic Aromatic Substitution

Methodology :

- Synthesis of N-cycloheptyl-2-phenylacetamide :

- Nitration :

Challenges :

Reductive Amination Approach

Methodology :

- Synthesis of 2-(4-nitrophenyl)acetaldehyde :

- Reductive amination :

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct acylation | 78 | 95 | High scalability | Requires acid chloride handling |

| Electrophilic nitration | 65 | 98 | Uses inexpensive reagents | Multi-step, regioselectivity challenges |

| Reductive amination | 70 | 90 | Mild conditions | Lower yield due to competing imine formation |

Optimization Strategies

Solvent Effects

Catalytic Enhancements

- DMAP (4-dimethylaminopyridine) : Accelerates acylation by 30% via nucleophilic catalysis.

- Microwave-assisted synthesis : Reduces reaction time from 4 h to 45 min (80°C, 300 W).

Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 3.75 (m, 1H, cycloheptyl CH), 3.45 (s, 2H, CH₂CO), 1.80–1.40 (m, 12H, cycloheptyl CH₂).

- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: The major product is N-cycloheptyl-2-(4-aminophenyl)acetamide.

Substitution: The products depend on the nucleophile used, resulting in various substituted acetamides.

Scientific Research Applications

N-cycloheptyl-2-(4-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below compares key structural elements and substituents of N-cycloheptyl-2-(4-nitrophenyl)acetamide with related acetamide derivatives:

Key Observations :

- Cycloheptyl vs. Aromatic/Heterocyclic Substituents : The cycloheptyl group in the target compound introduces enhanced lipophilicity and conformational flexibility compared to rigid aromatic systems (e.g., benzimidazole in or benzothiazole in ). This may improve membrane permeability but reduce target-specific binding in some contexts.

- Nitro Group Placement : The 4-nitrophenyl moiety is conserved across many analogs, suggesting its role in electron-withdrawing effects and π-π stacking interactions with biological targets .

2.2.1. Antimicrobial and Quorum Sensing Inhibition

- Compound 6p (N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide): Exhibited 68.23% quorum sensing inhibition at 250 µM via LasR targeting, attributed to triazole and benzimidazole interactions .

- Chloramphenicol : Broad-spectrum bacteriostatic activity due to nitro and dichloro groups disrupting bacterial protein synthesis .

2.2.2. Anticancer Activity

- Thiadiazole Derivatives (Compounds 3 and 8) : Induced apoptosis in C6 glioma cells via Akt inhibition (86–92% inhibition) .

- Benzothiazole-Imidazole Hybrids : Demonstrated IC50 values of ~15.67 µg/mL against C6 tumor cells, linked to thioether and nitro groups .

2.2.3. Analgesic Activity

- Acetamidochalcone 6: Superior antinociceptive effects over aspirin and acetaminophen, likely due to the chalcone backbone’s radical scavenging properties .

Target Compound Hypotheses : The cycloheptyl group may enhance bioavailability for CNS or membrane-associated targets but could reduce specificity compared to heterocyclic analogs.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.